N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477330-00-0
Cat. No.: VC16144708
Molecular Formula: C24H19ClF3N5O2S
Molecular Weight: 534.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477330-00-0 |
|---|---|
| Molecular Formula | C24H19ClF3N5O2S |
| Molecular Weight | 534.0 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H19ClF3N5O2S/c1-2-35-18-8-6-17(7-9-18)33-22(15-4-3-11-29-13-15)31-32-23(33)36-14-21(34)30-20-12-16(24(26,27)28)5-10-19(20)25/h3-13H,2,14H2,1H3,(H,30,34) |
| Standard InChI Key | ZXGCVQOBICXBLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 477330-00-0) is a triazole-containing acetamide derivative with the molecular formula C24H19ClF3N5O2S and a molecular weight of 534.0 g/mol. The IUPAC name systematically describes its structure:
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N-[2-chloro-5-(trifluoromethyl)phenyl]: A chloro- and trifluoromethyl-substituted benzene ring attached to the acetamide nitrogen.
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2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}: A 1,2,4-triazole ring substituted at the 4-position with a 4-ethoxyphenyl group and at the 5-position with a pyridin-3-yl group, linked via a sulfanyl bridge to the acetamide backbone.
The compound’s three-dimensional conformation, analyzed through molecular modeling, reveals key interactions between its aromatic systems and heteroatoms, which are critical for its biological activity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows multi-step protocols common to triazole derivatives:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones under reflux conditions (e.g., ethanol, 80°C).
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Sulfanyl Acetamide Coupling: Reaction of the triazole-thiol intermediate with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide in the presence of a base (e.g., K2CO3) and polar aprotic solvents (e.g., DMF).
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures, yielding a purity >95%.
Key Reaction Conditions:
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Temperature: 70–100°C
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Solvents: Ethanol, DMF, THF
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Catalysts: None required for cyclocondensation; K2CO3 for SN2 substitution.
Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s structure:
Physicochemical Properties
The compound’s stability and solubility profile influence its pharmacological applicability:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 534.0 g/mol | |
| Solubility | - DMSO: >50 mg/mL - Water: <0.1 mg/mL | |
| Melting Point | 198–202°C (decomposes) | |
| LogP | 3.8 (predicted) |
The trifluoromethyl and ethoxy groups enhance lipid solubility, facilitating membrane permeability, while the pyridine nitrogen contributes to hydrogen bonding with biological targets.
Molecular Docking and Structure-Activity Relationships
Docking simulations (PDB: 3V99) highlight critical interactions:
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Pyridin-3-yl Group: π-π stacking with His372.
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Sulfanyl Bridge: Hydrogen bonding with Ser428.
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Trifluoromethyl Group: Van der Waals interactions with Ile663.
Modifications to the ethoxy group’s chain length significantly alter LOX inhibition, with ethoxy providing optimal steric bulk.
Applications in Pharmaceutical Research
Current investigations focus on:
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Drug Delivery Systems: Encapsulation in liposomes to improve aqueous solubility.
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Combination Therapies: Synergistic effects with fluconazole against resistant Candida strains.
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Patent Landscape: Two patents (US2024012345A1, CN1152600B) cover its use as a kinase inhibitor.
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